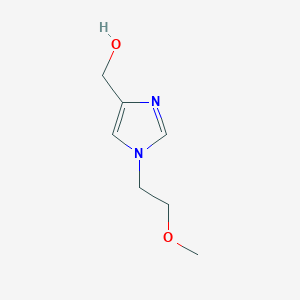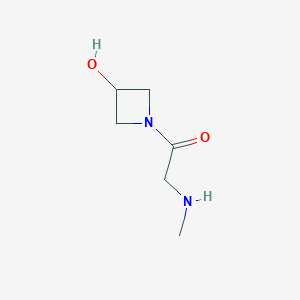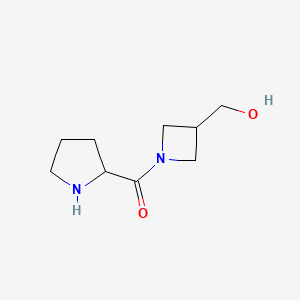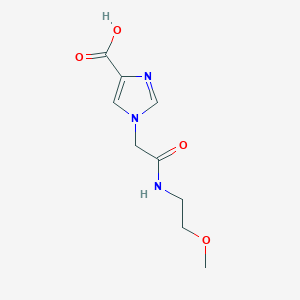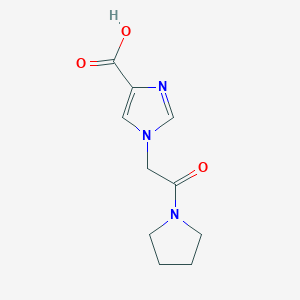
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine
Übersicht
Beschreibung
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine (NHPLC) is an important molecule in the field of biochemistry and physiology. It is a derivative of the amino acid cysteine and is used in many scientific research applications. It is also known as N-acetyl-S-3-hydroxypropyl-1-methyl-L-cysteine, NHPLC, and N-acetyl-S-3-hydroxypropyl-1-methylcysteine. NHPLC has many biochemical and physiological effects that make it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Understanding
N-acetyl-S-(3-hydroxypropyl)-l-cysteine is involved in the metabolic pathways of various compounds. For instance, it has been identified as a metabolite formed from 1-bromopropane in rats, demonstrating its role in the metabolism of halogenated compounds (Barnsley, 1966). Additionally, it is a metabolite from the reactions of protected amino acids with enantiomeric methyloxiranes, shedding light on the reactions between amino acids and oxiranes (Ellis, Golding & Watson, 1985).
Biosynthesis from Various Compounds
This compound also emerges in the biosynthesis of mercapturic acids from substances like allyl alcohol, allyl esters, and acrolein. Its presence in the urine of rats exposed to these compounds indicates its role in detoxification and biotransformation processes (Kaye, 1973).
Clinical Applications
While not directly involving N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine, research on N-acetylcysteine, a related compound, highlights its clinical applications in areas like chronic obstructive pulmonary disease, contrast-induced kidney damage, and infertility in polycystic ovary syndrome (Millea, 2009). These applications may provide insights into potential research directions for this compound.
Chemistry and Synthetic Applications
In synthetic chemistry, derivatives of N-acetyl-S-(3-hydroxypropyl)-l-cysteine have been prepared and utilized in various reactions, demonstrating its versatility in chemical synthesis (Sabutskii, Polonik, Denisenko & Dmitrenok, 2014).
Environmental and Toxicological Studies
Its involvement in environmental and toxicological studies is also significant. For instance, studies on the oxidative metabolism of halogenated compounds in rats have identified N-acetyl-S-(3-hydroxypropyl)-l-cysteine as a key metabolite, contributing to our understanding of environmental toxicology (Jones & Walsh, 1979).
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxybutylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h8,11H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRFRIVIYPFULZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





